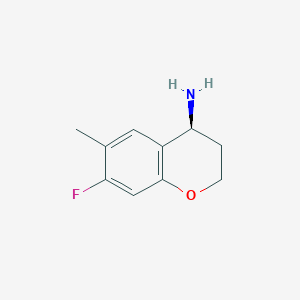

(S)-7-Fluoro-6-methylchroman-4-amine

Beschreibung

(S)-7-Fluoro-6-methylchroman-4-amine is a chiral chroman-4-amine derivative characterized by a fluorine atom at position 7, a methyl group at position 6, and an amine group at position 4 of the chroman ring system. Chroman-4-amine derivatives are frequently explored in medicinal chemistry due to their structural resemblance to neurotransmitters and their ability to modulate central nervous system (CNS) receptors, such as serotonin and dopamine receptors. The fluorine substituent enhances metabolic stability and bioavailability compared to non-halogenated analogs, while the methyl group contributes to lipophilicity and steric effects .

Eigenschaften

Molekularformel |

C10H12FNO |

|---|---|

Molekulargewicht |

181.21 g/mol |

IUPAC-Name |

(4S)-7-fluoro-6-methyl-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C10H12FNO/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h4-5,9H,2-3,12H2,1H3/t9-/m0/s1 |

InChI-Schlüssel |

NILXMEHNSZWRCD-VIFPVBQESA-N |

Isomerische SMILES |

CC1=CC2=C(C=C1F)OCC[C@@H]2N |

Kanonische SMILES |

CC1=CC2=C(C=C1F)OCCC2N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Fluoro-6-methylchroman-4-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Methylation: The methyl group can be added through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst.

Amine Introduction: The amine group can be introduced through reductive amination using an appropriate amine and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of (S)-7-Fluoro-6-methylchroman-4-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-7-Fluoro-6-methylchroman-4-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form a nitroso or nitro derivative using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to form a secondary or tertiary amine using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles like thiols or amines under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like thiols, amines, and appropriate solvents.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Compounds with substituted fluorine atoms.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Research indicates that (S)-7-Fluoro-6-methylchroman-4-amine exhibits antioxidant properties, which may help in scavenging free radicals and reducing oxidative stress in cells. This characteristic positions it as a potential therapeutic agent for conditions associated with oxidative damage, such as neurodegenerative diseases and cancer .

Sirtuin Inhibition

Recent studies have highlighted the compound's role as a selective inhibitor of SIRT2, an enzyme implicated in aging and neurodegenerative disorders. The synthesized derivatives of chroman-4-one, including (S)-7-Fluoro-6-methylchroman-4-amine, demonstrated significant inhibitory activity against SIRT2, suggesting their potential use in treating diseases like Alzheimer's and Parkinson's .

Drug Development

The unique structure of (S)-7-Fluoro-6-methylchroman-4-amine makes it a candidate for further pharmacological studies. Its fluorine atom enhances binding affinity to biological targets, which is crucial for drug efficacy. This compound can be modified to optimize its pharmacokinetic properties, making it suitable for various therapeutic applications .

Cancer Research

In vitro studies have shown that derivatives of chroman-4-one can significantly reduce the proliferation of breast and lung cancer cells. The mechanism involves the modulation of specific molecular pathways that control cell growth and apoptosis . The ability to selectively inhibit cancer cell growth positions (S)-7-Fluoro-6-methylchroman-4-amine as a valuable tool in cancer research.

Peptide Mimetic Development

(S)-7-Fluoro-6-methylchroman-4-amine can serve as a scaffold for developing peptide mimetics, particularly those that mimic the structure and function of biologically active peptides like somatostatin. This application could lead to advancements in therapeutic agents targeting hormone-related conditions .

Synthesis and Structural Variations

The synthesis of (S)-7-Fluoro-6-methylchroman-4-amine typically involves several steps:

- Starting Material Preparation : Begins with 6-methylchroman-4-one.

- Fluorination : A fluorinating agent is used to introduce the fluorine atom at the 7th position.

- Amination : Nucleophilic substitution occurs with ammonia or an amine to introduce the amine group at the 4th position.

This multi-step synthesis can be optimized for industrial production, enhancing yield and purity through advanced techniques such as continuous flow reactors .

Wirkmechanismus

The mechanism of action of (S)-7-Fluoro-6-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional properties of (S)-7-Fluoro-6-methylchroman-4-amine can be contextualized by comparing it to analogs such as 6-Bromo-7-methylchroman-4-amine (CAS 13434-19-0), a brominated derivative with a similar scaffold. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

| Property | (S)-7-Fluoro-6-methylchroman-4-amine | 6-Bromo-7-methylchroman-4-amine |

|---|---|---|

| Molecular Formula | C₁₀H₁₂FNO | C₁₀H₁₂BrNO |

| Molecular Weight (g/mol) | 181.21 | 242.12 |

| Substituent Positions | 7-Fluoro, 6-methyl | 6-Bromo, 7-methyl |

| Halogen Type | Fluorine (electronegative, small) | Bromine (polarizable, bulky) |

| CAS Number | Not publicly listed | 13434-19-0 |

| Stereochemistry | (S)-configuration at C4 | Not specified (likely racemic) |

Key Differences and Implications

Substituent Effects: The fluorine atom in (S)-7-Fluoro-6-methylchroman-4-amine increases electronegativity and reduces steric hindrance compared to bromine in 6-Bromo-7-methylchroman-4-amine. This may enhance binding affinity to electron-rich biological targets (e.g., enzymes or receptors) .

Positional Isomerism :

- Swapping the halogen and methyl group positions (6 vs. 7) alters the compound’s conformational flexibility. In (S)-7-Fluoro-6-methylchroman-4-amine, the fluorine’s proximity to the amine group may influence hydrogen-bonding interactions, whereas the bromine’s distal position in the analog could reduce such effects.

Pharmacological Considerations :

- Fluorinated compounds like (S)-7-Fluoro-6-methylchroman-4-amine are often prioritized in drug discovery for their enhanced blood-brain barrier penetration and resistance to oxidative metabolism.

- Brominated analogs like 6-Bromo-7-methylchroman-4-amine may serve as intermediates in synthetic pathways or as heavy-atom derivatives for crystallography studies .

Biologische Aktivität

(S)-7-Fluoro-6-methylchroman-4-amine is a chiral compound belonging to the chroman family, characterized by a fluorine atom at the 7th position and a methyl group at the 6th position of its chroman ring. This compound has garnered attention due to its diverse biological activities, including potential therapeutic applications in pharmacology and medicinal chemistry.

- Molecular Formula : C10H12FN

- Molecular Weight : Approximately 181.21 g/mol

The presence of the fluorine atom enhances the compound's lipophilicity and bioavailability, potentially increasing its effectiveness in biological systems .

(S)-7-Fluoro-6-methylchroman-4-amine is believed to interact with specific molecular targets, modulating enzyme activity and receptor interactions. The fluorine substituent may enhance binding affinity to biological targets, making it a candidate for further pharmacological studies. Key mechanisms include:

- Enzyme Interaction : The compound may inhibit certain enzymes, influencing metabolic pathways.

- Receptor Binding : Preliminary studies suggest interaction with serotonin receptors, which could explain potential antidepressant effects .

Antimicrobial Activity

Research indicates that compounds similar to (S)-7-Fluoro-6-methylchroman-4-amine exhibit antimicrobial properties. For instance, studies have shown that chroman derivatives can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Antioxidant Properties

(S)-7-Fluoro-6-methylchroman-4-amine may possess antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage associated with oxidative stress .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. Similar chroman derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation . This suggests that (S)-7-Fluoro-6-methylchroman-4-amine may also exhibit similar effects.

Case Studies and Research Findings

- Cancer Cell Proliferation Inhibition

- CYP Enzyme Inhibition

- Toxicity Assessment

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Fluorochroman-4-amine | Fluorine at position 5 | Different positioning of fluorine |

| (R)-6-Fluoro-7-methylchroman-4-amine | Fluorine at position 6 | Enantiomeric form affecting activity |

| (S)-5,7-Difluorochroman-4-amine | Two fluorines at positions 5 and 7 | Increased lipophilicity |

| 5,7-Difluorochroman-4-amine | Similar structure but with difluorination | Potentially enhanced biological activity |

This table illustrates how variations in substitution patterns influence the chemical behavior and biological activity of related compounds.

Q & A

Q. What are the established synthetic routes for (S)-7-Fluoro-6-methylchroman-4-amine, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves chiral resolution of chroman precursors or asymmetric catalysis. For example:

Start with 7-fluoro-6-methylchroman-4-one.

Use reductive amination with a chiral catalyst (e.g., Ru-BINAP complexes) to introduce the amine group while preserving stereochemistry .

Confirm enantiomeric purity via chiral HPLC (e.g., Chiralpak® IA column) with a mobile phase of hexane/isopropanol (90:10) .

Critical Note: Monitor reaction intermediates using H/C NMR and high-resolution mass spectrometry (HRMS) to avoid racemization .

Q. How should researchers characterize the physicochemical properties of (S)-7-Fluoro-6-methylchroman-4-amine?

- Methodological Answer :

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.

- Stability : Perform accelerated degradation studies under varying pH (1–13), temperature (40–60°C), and light exposure. Monitor via LC-MS for decomposition products .

- Stereochemical Confirmation : X-ray crystallography or NOESY NMR to validate the (S)-configuration .

Q. What storage conditions are optimal for maintaining the stability of (S)-7-Fluoro-6-methylchroman-4-amine?

- Methodological Answer : Store in amber vials under inert gas (argon or nitrogen) at 2–8°C. Avoid prolonged exposure to light or humidity, as the compound may degrade via hydrolysis of the amine group or photooxidation of the chroman ring .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for (S)-7-Fluoro-6-methylchroman-4-amine across studies?

- Methodological Answer : Contradictions often arise from:

- Impurity Profiles : Trace impurities (e.g., diastereomers or degradation products) can skew bioassays. Use preparative HPLC to isolate pure batches and retest .

- Assay Conditions : Variability in cell lines (e.g., HEK293 vs. CHO) or buffer compositions (e.g., divalent cation concentrations) affects receptor binding. Standardize protocols using positive/negative controls (e.g., known agonists/antagonists) .

- Data Normalization : Apply statistical corrections (e.g., ANOVA with post-hoc Tukey tests) to account for batch-to-batch variability .

Q. What strategies are recommended for optimizing the pharmacokinetic (PK) profile of (S)-7-Fluoro-6-methylchroman-4-amine in preclinical models?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots. Introduce deuterium at labile positions to slow metabolism .

- Bioavailability : Use lipid-based formulations (e.g., SNEDDS) to enhance solubility. Validate via in vivo PK studies in rodents, measuring AUC and C .

- Blood-Brain Barrier Penetration : Assess logP and polar surface area (PSA). Modify substituents (e.g., methyl → trifluoromethyl) to balance lipophilicity and PSA < 90 Ų .

Q. How can advanced computational methods aid in understanding the binding mechanism of (S)-7-Fluoro-6-methylchroman-4-amine to its target receptor?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with the receptor’s active site. Prioritize poses with hydrogen bonding to conserved residues (e.g., Asp113 in GPCRs) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and ligand-residue contact frequencies .

- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities. Compare with experimental IC values to validate models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.